molecular formula C9H7ClO3 B8349693 4-Acetoxy-3-chlorobenzaldehyde

4-Acetoxy-3-chlorobenzaldehyde

Cat. No.: B8349693
M. Wt: 198.60 g/mol
InChI Key: AQMUHNAJQHTHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetoxy-3-chlorobenzaldehyde is a substituted benzaldehyde derivative featuring a chlorine atom at the meta-position (C3) and an acetoxy group (-OAc) at the para-position (C4). This combination of electron-withdrawing substituents significantly influences its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C9H7ClO3

Molecular Weight

198.60 g/mol

IUPAC Name

(2-chloro-4-formylphenyl) acetate

InChI

InChI=1S/C9H7ClO3/c1-6(12)13-9-3-2-7(5-11)4-8(9)10/h2-5H,1H3

InChI Key

AQMUHNAJQHTHJC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The acetoxy group in this compound introduces steric bulk and polarizability compared to simpler chloro analogs. This increases its molecular weight (~198.6 g/mol) relative to 3-chlorobenzaldehyde (140.57 g/mol) .
  • In contrast, 4-chlorobenzaldehyde (Cl at C4) lacks this dual substitution, leading to distinct regioselectivity in reactions .

Research Findings

  • Solubility: The acetoxy group enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar 3-chlorobenzaldehyde.
  • Synthetic Utility : In contrast to 4-(allyloxy)-3-chlorobenzaldehyde, the acetoxy derivative’s ester group can be selectively hydrolyzed, enabling sequential functionalization (e.g., in drug intermediate synthesis).

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